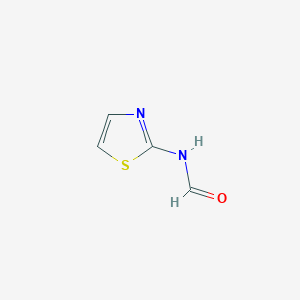

Formamide, N-2-thiazolyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Formamide, N-2-thiazolyl-, is a compound that has been studied in the context of carcinogenesis1. It is associated with the development of renal pelvic tumors, particularly when there is a chronic urinary tract infection1. It is a dark yellow powder or gold solid2.

Synthesis Analysis

The synthesis of formamides can be achieved by the direct catalytic coupling of methanol with amines in the presence of metal-based catalysts3. Another method involves the thermocatalytic conversion of CO2 and H2O to formate and formamide over Ni–Fe nitride heterostructures4.

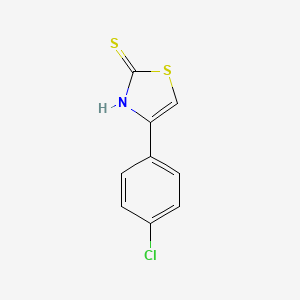

Molecular Structure Analysis

Formamide, N-2-thiazolyl- contains a total of 12 bonds; 8 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 Thiazole56.

Chemical Reactions Analysis

Formamide is a potential hub in the complex network of prebiotic chemical reactions leading from simple precursors like H2, H2O, N2, NH3, CO, and CO2 to key biological molecules like proteins, nucleic acids, and sugars7. It can also be transformed into the corresponding formamides under mild conditions3.

Physical And Chemical Properties Analysis

Formamide, N-2-thiazolyl- is a dark yellow powder or gold solid2. It is insoluble in water2. It contains a total of 12 atoms; 4 Hydrogen atoms, 4 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom6.

Applications De Recherche Scientifique

Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives are widely recognized for their bioactive properties, making them valuable in medicinal chemistry research. Thiazole, as a bioactive scaffold, plays a critical role in the development of therapeutics, showing a wide range of biological activities including antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, and anti-inflammatory activities. The significance of thiazole compounds is further underscored by their presence in numerous currently available therapeutics. Research has been directed towards synthesizing thiazole and related compounds, highlighting their potential in discovering new drug molecules with novel modes of action. The therapeutic use of thiazole derivatives has seen a renewed interest, driven by the influx of scientific articles and patents indicating their potential in anti-infective and anticancer applications (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).

Formamide in Biological and Environmental Toxicology

Formamide and its derivatives, including N,N-dimethylformamide, have been subject to extensive research due to their commercial importance and the biological consequences of exposure. The biological responses to these chemicals vary, reflecting both the biology of the material and its usage. Information on the environmental toxicology of formamide has expanded, indicating its significance beyond mere industrial applications. The biological effects of formamide derivatives are considered separately, acknowledging the qualitative and quantitative variations among these chemicals (Kennedy, 2001).

Safety And Hazards

Formamide can lead to the release of irritating gases and vapors when it undergoes thermal decomposition8. It should be kept away from heat and sources of ignition8.

Orientations Futures

Future research could focus on the role of formamide in the development of renal pelvic tumors, particularly in the context of chronic urinary tract infections1. The synthesis methods could also be further optimized for efficiency493.

Propriétés

IUPAC Name |

N-(1,3-thiazol-2-yl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-3-6-4-5-1-2-8-4/h1-3H,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOAXOGRBVEUFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395731 |

Source

|

| Record name | Formamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formamide, N-2-thiazolyl- | |

CAS RN |

25602-39-5 |

Source

|

| Record name | Formamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350249.png)

![2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350270.png)

![4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol](/img/structure/B1350283.png)

![N-acetyl-N-{5-[(Z)-(3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350286.png)

![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)

![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)